molecular formula C11H9N3S B1298806 4-(1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 22258-56-6

4-(1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B1298806
CAS No.: 22258-56-6
M. Wt: 215.28 g/mol
InChI Key: ZACIGHHWMWRYSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-component reactions. One common method is the condensation of indole-3-carbaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole ring but lacks the thiazole moiety.

    Thiazole-2-amine: Contains the thiazole ring but lacks the indole structure.

    4-(1H-indol-3-yl)-1,3-thiazole: Similar structure but without the amine group.

Uniqueness

4-(1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the combination of both indole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIGHHWMWRYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355536
Record name 4-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22258-56-6
Record name 4-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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